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molecular formula C6H7NO2 B1313593 methyl 1H-pyrrole-3-carboxylate CAS No. 2703-17-5

methyl 1H-pyrrole-3-carboxylate

Cat. No. B1313593
M. Wt: 125.13 g/mol
InChI Key: WLBNVSIQCFHAQB-UHFFFAOYSA-N
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Patent
US04282242

Procedure details

Sodium hydride (57% dispersion in oil, 10.5 g., 0.25 mole) was placed in a flame dried flask and washed twice with dry benzene. Dry tetrahydrofuran (400 ml.) was added to the flask and the resulting slurry stirred under nitrogen. A mixture of methyl acrylate (11.3 ml., 0.128 moles) and tosylmethyl isocyanide (25 g., 0.128 moles) in 120 ml. of tetrahydrofuran was then added dropwise over 30 minutes. The reaction was exothermic and the reaction mixture refluxed during this process. After stirring for an additional hour (without external heating), the reaction mixture was cooled in an ice-water bath and water (approx. 120 ml.) added dropwise until solution resulted. The solution was allowed to warm and then extracted three times with ether. The combined ether extracts were back-washed with water and then saturated brine, dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to yield methyl pyrrole-3-carboxylate (6.4 g., m.p. 78°-81° C., m/e 125).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][CH3:8])(=[O:6])[CH:4]=[CH2:5].S(C[N+:20]#[C-:21])(C1C=CC(C)=CC=1)(=O)=O.O1CCC[CH2:23]1>O>[NH:20]1[CH:21]=[CH:23][C:4]([C:3]([O:7][CH3:8])=[O:6])=[CH:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
11.3 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
25 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting slurry stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried flask
WASH
Type
WASH
Details
washed twice with dry benzene
ADDITION
Type
ADDITION
Details
Dry tetrahydrofuran (400 ml.) was added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed during this process
STIRRING
Type
STIRRING
Details
After stirring for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
(without external heating)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
resulted
TEMPERATURE
Type
TEMPERATURE
Details
to warm
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
The combined ether extracts were back-washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated brine, dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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